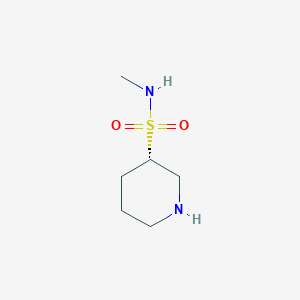
(S)-N-Methylpiperidine-3-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-N-Methylpiperidine-3-sulfonamide is a chiral sulfonamide compound with a piperidine ring structure. It is known for its potential applications in various fields, including medicinal chemistry and organic synthesis. The compound’s unique structure allows it to interact with different molecular targets, making it a valuable tool in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-N-Methylpiperidine-3-sulfonamide typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the piperidine ring.
Methylation: The piperidine ring is then methylated using methylating agents such as methyl iodide or dimethyl sulfate.
Sulfonamide Formation: The final step involves the introduction of the sulfonamide group. This is achieved by reacting the methylated piperidine with sulfonyl chlorides under basic conditions.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
(S)-N-Methylpiperidine-3-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfonic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted sulfonamides.
Scientific Research Applications
(S)-N-Methylpiperidine-3-sulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential as a pharmaceutical intermediate and in drug design.
Industry: Utilized in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of (S)-N-Methylpiperidine-3-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with active sites of enzymes, leading to inhibition or modulation of enzyme activity. The piperidine ring provides structural stability and enhances binding affinity to the target molecules.
Comparison with Similar Compounds
Similar Compounds
N-Methylpiperidine-3-sulfonamide: Lacks the chiral center, making it less selective in biological interactions.
N-Methylpiperidine-4-sulfonamide: Differing position of the sulfonamide group affects its reactivity and binding properties.
N-Methylpiperidine-3-carboxamide: Contains a carboxamide group instead of a sulfonamide, leading to different chemical behavior.
Uniqueness
(S)-N-Methylpiperidine-3-sulfonamide’s chiral nature and specific positioning of functional groups make it unique. Its ability to selectively interact with molecular targets and participate in diverse chemical reactions sets it apart from similar compounds.
Properties
Molecular Formula |
C6H14N2O2S |
|---|---|
Molecular Weight |
178.26 g/mol |
IUPAC Name |
(3S)-N-methylpiperidine-3-sulfonamide |
InChI |
InChI=1S/C6H14N2O2S/c1-7-11(9,10)6-3-2-4-8-5-6/h6-8H,2-5H2,1H3/t6-/m0/s1 |
InChI Key |
WMJGNZXJIBOOIF-LURJTMIESA-N |
Isomeric SMILES |
CNS(=O)(=O)[C@H]1CCCNC1 |
Canonical SMILES |
CNS(=O)(=O)C1CCCNC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















